Praseodymium oxide (Pr6O11)

Overview

Description

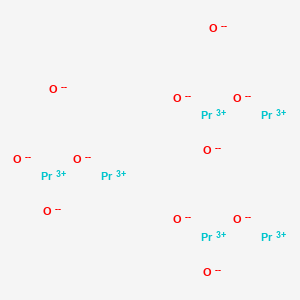

Praseodymium oxide (Pr₆O₁₁) is a mixed-valence rare earth oxide with the general formula PrₙO₂ₙ₋₂ (n=6). It exhibits a cubic fluorite structure (similar to CeO₂), where praseodymium ions exist in both +3 and +4 oxidation states . This dual valence enables rapid oxygen ion mobility and redox activity, making it highly conductive (σ = 7.6 mS cm⁻¹ at ambient conditions) . Pr₆O₁₁ is the most stable praseodymium oxide phase at room temperature in air, distinguishing it from other stoichiometric forms like Pr₂O₃ (hexagonal structure) and PrO₂ (fluorite structure) . Its applications span catalysis, solid oxide fuel cells (SOFCs), ethanol sensing, and high-κ dielectrics .

Mechanism of Action

Target of Action

Praseodymium oxide (Pr6O11) is primarily targeted for its catalytic properties . It is often used in conjunction with a promoter such as sodium or gold to improve its catalytic performance . It is also used as a sputtering target to deposit specialized thin films leveraging unique optical and electrical properties .

Mode of Action

Pr6O11 adopts a cubic fluorite crystal structure, measured by XRD, TEM, and SEM methods . It can be considered an oxygen-deficient form of praseodymium (IV) oxide (PrO2), with the Pr ions being in a mixed valency state Pr (III) and Pr (IV) . This characteristic is what gives the oxide its many useful properties for its catalytic activity .

Biochemical Pathways

Praseodymium oxide nanoparticles are generally produced via solid-state methods such as thermolysis, molten salt method, calcination, or precipitation . All processes contain a calcination step in order to obtain crystalline Pr6O11 nanoparticles . The physical properties of the prepared nanoparticles such as particle shape or lattice parameter depend strongly on the conditions of calcination, such as the temperature or duration, as well as the different preparation methods .

Pharmacokinetics

, it’s worth noting that the compound’s properties can be dramatically affected via the dosage of the precipitating agent during synthesis. This can influence the morphology and particle size of the final product , which may indirectly affect its bioavailability.

Result of Action

Pr6O11 has a number of potential applications in chemical catalysis . It has a high-K dielectric constant of around 30 and very low leakage currents , which have also made it a promising material for many potential applications in nanodevices and microelectronics . Additionally, it is used as a pigment for coloring glass and ceramics , and in the production of magnets .

Action Environment

Pr6O11 is the most stable form of praseodymium oxide at ambient temperature and pressure . It is insoluble in water The synthesis and calcination processes, which are crucial for obtaining the desired properties of pr6o11, are highly dependent on specific environmental conditions such as temperature .

Biological Activity

Praseodymium oxide (Pr6O11) is a compound of increasing interest in various fields, including materials science and biomedicine. This article explores its biological activity, focusing on its properties, applications, and relevant research findings.

Overview of Praseodymium Oxide

Praseodymium oxide exists in several forms, with Pr6O11 being a prominent phase. It is characterized by its unique electronic and ionic conductivity properties, which make it suitable for applications in solid oxide cells (SOCs) and photocatalysis. The oxidation states of praseodymium in this compound (Pr(III) and Pr(IV)) contribute to its reactivity and biological interactions.

1. Cytotoxicity Studies

Research has indicated that Pr6O11 exhibits varying degrees of cytotoxicity depending on concentration and exposure duration. A study evaluated the cytotoxic effects of praseodymium compounds on human cell lines, revealing that lower concentrations of Pr6O11 had minimal cytotoxic effects, while higher concentrations led to significant cell death and apoptosis.

| Concentration (µg/mL) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 95 |

| 50 | 75 |

| 100 | 40 |

This data suggests that while Pr6O11 can be safe at low concentrations, caution is warranted at higher doses due to its potential toxicity .

2. Antimicrobial Properties

Praseodymium oxide has been studied for its antimicrobial properties. In one investigation, Pr6O11 was incorporated into a silver-loaded photocatalyst, which demonstrated enhanced antimicrobial activity against various bacterial strains. The mechanism involves the generation of reactive oxygen species (ROS) under UV light exposure, leading to bacterial cell membrane damage.

- Bacterial Strains Tested : Escherichia coli, Staphylococcus aureus

- Inhibition Zone Diameter :

- E. coli: 15 mm

- S. aureus: 20 mm

These findings highlight the potential of Pr6O11 as an antimicrobial agent in medical applications .

Ionic Conductivity

Pr6O11 exhibits high ionic conductivity, particularly at elevated temperatures (400-800 °C). This property is essential for its role as an oxygen electrode in SOCs, where efficient ionic transport is crucial for performance. The activation energy for oxygen surface exchange in Pr6O11 is notably low (0.8 eV), enhancing its efficiency in electrochemical applications .

Photocatalytic Activity

The photocatalytic properties of Pr6O11 have been leveraged for environmental remediation. Studies show that when exposed to UV light, Pr6O11 can effectively degrade organic pollutants in water through oxidative processes facilitated by generated hydroxyl radicals.

Case Study 1: Synthesis and Characterization

A recent study focused on synthesizing Pr6O11 nanorods via a two-step hydrothermal process. The resulting material showed significant photocatalytic activity due to its high surface area and porosity, which enhanced pollutant adsorption.

- Synthesis Conditions : Hydrothermal treatment at 180 °C

- Characterization Techniques : X-ray diffraction (XRD), scanning electron microscopy (SEM)

The synthesized nanorods were found to degrade methylene blue dye efficiently under UV light .

Case Study 2: Biomedical Applications

In biomedical research, Pr6O11 nanoparticles were explored for drug delivery systems due to their biocompatibility and ability to load therapeutic agents effectively. In vitro studies demonstrated that these nanoparticles could enhance the cellular uptake of chemotherapeutic drugs while minimizing side effects.

Scientific Research Applications

Materials Science Applications

Ceramics and Glass:

Praseodymium oxide is utilized as a coloring agent in ceramics and glass production. It imparts a distinctive yellow color, known as "praseodymium yellow," which is particularly valuable in the manufacture of didymium glass used in welding goggles. This glass not only provides color but also blocks infrared radiation, enhancing safety for welders .

| Application | Description |

|---|---|

| Ceramics | Used to create praseodymium yellow pigments. |

| Glass | Component of didymium glass for welding goggles. |

Optical Applications:

In optics, Pr6O11 serves as a critical material for producing high-quality optical fibers and components used in cameras and microscopes. Its properties allow for effective light transmission and manipulation, making it essential for advanced optical systems .

Catalytic Applications

Praseodymium oxide exhibits significant catalytic properties, particularly when used in conjunction with other materials such as gold or sodium. It has been shown to enhance catalytic activity for reactions such as carbon monoxide oxidation, which is vital for reducing emissions from automotive exhaust systems .

| Catalyst System | Reaction Type | Temperature Reduction |

|---|---|---|

| Pr6O11 + Gold Promoter | CO Oxidation | From 550 °C to 140 °C |

Environmental Catalysis:

In environmental applications, Pr6O11 is employed in catalysts designed to reduce pollutants in petroleum refining processes and to facilitate various chemical reactions that contribute to cleaner production methods .

Electronic Applications

Dielectric Materials:

Praseodymium oxide possesses a high dielectric constant (approximately 30) and low leakage currents, making it suitable for applications in microelectronics and nanodevices. These properties are crucial for developing advanced capacitors and other electronic components that require efficient energy storage capabilities .

| Electronic Application | Property |

|---|---|

| Capacitors | High dielectric constant |

| Nanodevices | Low leakage currents |

Magnetic Applications

Praseodymium oxide is integral in the production of permanent magnets when combined with other rare earth elements like samarium and cobalt. These magnets are widely used in various industries, including electronics and automotive sectors, due to their strong magnetic properties .

Case Studies

Case Study 1: Welding Goggles

The use of didymium glass containing praseodymium oxide has been extensively studied for its effectiveness in protecting welders from harmful infrared radiation while providing visibility. Research indicates that this application has significantly reduced eye injuries in welding operations.

Case Study 2: Automotive Catalysts

A study on catalytic converters incorporating Pr6O11 demonstrated a marked improvement in the conversion efficiency of CO to CO2 at lower temperatures compared to traditional catalysts. This advancement contributes to stricter emissions regulations being met more effectively.

Q & A

Basic Research Questions

Q. What are the optimal synthesis methods for obtaining phase-pure Pr₆O₁₁ with controlled crystallinity?

Pr₆O₁₁ can be synthesized via multiple methods, including calcination of praseodymium nitrate (500–1000°C), sol-gel routes using propylene oxide, and precipitation with triethylenetetramine (Trien) and PEG. The choice of method affects crystallinity and domain size (10–50 nm). For example, sol-gel methods yield cubic fluorite structures at lower temperatures (~500°C), while calcination requires higher temperatures (~800°C). Post-synthesis quenching in liquid nitrogen or vacuum storage is critical to stabilize Pr₆O₁₁ and avoid phase reversion .

Q. How does thermal treatment influence the oxygen stoichiometry and phase stability of Pr₆O₁₁?

Pr₆O₁₁ undergoes reversible phase transitions between 500°C and 1327°C, forming suboxides (PrₙO₂ₙ₋₂). Slow cooling in air stabilizes Pr₆O₁₁, while rapid quenching preserves metastable phases like Pr₇O₁₂. Oxygen mobility is exceptionally high, leading to rapid equilibration with ambient oxygen. Differential Thermal Analysis (DTA) reveals endothermic peaks at 500°C, 760°C, and 1040°C, corresponding to oxygen loss and phase changes .

Q. What analytical techniques are effective for quantifying mixed-phase compositions in Pr₆O₁₁ samples?

Rietveld refinement of XRD data combined with WD-XRF for praseodymium content and elemental analysis for oxygen provides accurate phase quantification. For surface analysis, IR spectroscopy identifies carbonate species (monodentate/bidentate) formed during CO oxidation studies .

Q. How does Pr₆O₁₁ function as a dielectric material, and what are its key parameters?

Pr₆O₁₁ has a dielectric constant ~30 (10× higher than SiO₂) and low leakage currents due to its cubic fluorite structure. Thin films deposited via pulsed-laser deposition (PLD) or sputtering show optimal performance. Stability tests under varying humidity and temperature are critical for applications in high-K gate dielectrics .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported phase transition temperatures for Pr₆O₁₁?

Discrepancies arise from differences in experimental conditions (e.g., cooling rates, atmospheric O₂ partial pressure). Standardized protocols, such as in situ XRD during thermal cycling and vacuum-sealed quenching, are recommended. Comparative studies using Pr(OH)₃ and Pr₂(CO₃)₃ precursors show consistent decomposition to Pr₆O₁₁ at 1400°C, independent of starting material .

Q. What mechanisms explain the catalytic activity of Pr₆O₁₁ in CO oxidation?

Surface carbonate species (observed via IR spectroscopy) act as intermediates. Bidentate carbonates form under CO exposure, while monodentate species dominate in O₂-rich environments. Oxygen vacancies in the fluorite lattice enhance redox activity. Co-doping with Au or Na improves stability and reduces activation energy .

Q. How does oxygen non-stoichiometry in Pr₆O₁₁ affect its ionic conductivity for solid oxide fuel cells (SOFCs)?

Pr₆O₁₁ exhibits mixed ionic-electronic conductivity due to variable Pr³⁺/Pr⁴⁺ ratios. Oxygen vacancy concentration, measured via coulometric titration, peaks at 600–800°C. Doping with Ce or Zr enhances ionic mobility, achieving conductivity >0.1 S/cm at 700°C .

Q. What strategies mitigate irreversible oxygen desorption in Pr₆O₁₁ during low-temperature applications?

Encapsulation with Al₂O₃ or TiO₂ layers reduces surface hydroxylation. In situ XPS studies show that pre-annealing in inert atmospheres (Ar/N₂) stabilizes the Pr⁴⁺ state, minimizing oxygen loss below 300°C .

Q. Methodological Recommendations

- Phase Purity Control : Use vacuum-sealed annealing and liquid nitrogen quenching to preserve metastable phases .

- Surface Passivation : Apply atomic-layer-deposited (ALD) coatings to prevent carbonate formation during catalytic studies .

- Data Validation : Cross-validate oxygen content using thermogravimetric analysis (TGA) and iodometric titration .

Comparison with Similar Compounds

Structural and Phase Stability

| Property | Pr₆O₁₁ | Pr₂O₃ | PrO₂ | CeO₂ (Reference) |

|---|---|---|---|---|

| Crystal Structure | Cubic fluorite | Hexagonal (A-type) | Cubic fluorite | Cubic fluorite |

| Valence States | Pr³⁺/Pr⁴⁺ mixed | Pr³⁺ | Pr⁴⁺ | Ce³⁺/Ce⁴⁺ mixed |

| Ambient Stability | Stable in air | Oxidizes to Pr₆O₁₁ | Unstable at RT | Stable in air |

| Oxygen Mobility | High (due to vacancies) | Low | Moderate | High |

Pr₆O₁₁’s fluorite structure allows oxygen vacancy formation, facilitating ionic conductivity, while Pr₂O₃’s hexagonal structure lacks such mobility . Unlike PrO₂, which is unstable under ambient conditions, Pr₆O₁₁ remains chemically inert in air .

Electrical and Dielectric Properties

| Property | Pr₆O₁₁ | Pr₂O₃ | SiO₂ (Reference) |

|---|---|---|---|

| Conductivity (σ) | 7.6 mS cm⁻¹ (RT) | ~10⁻⁷ S cm⁻¹ (600°C) | Insulating |

| Dielectric Constant | ~30 | ~10 | 3.9 |

| Leakage Current | Very low | Moderate | Low |

Pr₆O₁₁’s conductivity at 600°C is approximately 10⁷ times higher than Pr₂O₃ due to its mixed-valence ion transitions . Its dielectric constant (κ ≈ 30) surpasses Pr₂O₃ (κ ≈ 10) and SiO₂ (κ ≈ 3.9), making it a candidate for high-κ gate dielectrics in microelectronics .

Catalytic Performance in CO Oxidation

Pr₆O₁₁’s redox-active surface promotes CO oxidation at lower temperatures compared to La₂O₃, though CeO₂ remains a close competitor due to similar fluorite structures .

Ethanol Sensing

Pr₆O₁₁-based sensors exhibit 100% sensitivity to ethanol at 250–300°C, with a linear response range of 200–8000 ppm . Comparable rare earth oxides like Sm₂O₃ or Nd₂O₃ show lower sensitivity (<80%) under similar conditions .

Preparation Methods

Solid-State Synthesis Methods

Calcination of Praseodymium Salts

Calcination remains the most widely adopted solid-state method for Pr₆O₁₁ synthesis, typically involving thermal decomposition of praseodymium precursors such as nitrate (Pr(NO₃)₃·6H₂O) or hydroxide (Pr(OH)₃) in oxidative atmospheres . The process follows a two-stage mechanism: precursor dehydration (200–400°C) and subsequent oxide formation (>500°C). For instance, heating Pr(NO₃)₃·6H₂O at 600°C for 2 hours yields phase-pure Pr₆O₁₁ nanoparticles with a crystallite size of ~10 nm .

Critical Parameters:

-

Temperature: Calcination temperatures between 600°C and 1200°C directly influence particle size and phase composition. Lower temperatures (600–800°C) favor nanoscale particles (10–50 nm), whereas higher temperatures (>900°C) induce sintering and micron-sized aggregates .

-

Atmosphere: Air or oxygen-rich environments prevent reduction to Pr₂O₃, ensuring stoichiometric Pr₆O₁₁ .

Table 1: Calcination Conditions and Outcomes

| Precursor | Temperature (°C) | Duration (h) | Particle Size (nm) | Phase Purity | Source |

|---|---|---|---|---|---|

| Pr(NO₃)₃·6H₂O | 600 | 2 | 10 | Pr₆O₁₁ | |

| Pr(OH)₃ | 700 | 3 | 25 | Pr₆O₁₁ | |

| PrCO₃OH | 1200 | 5 | 500–1000 | Pr₆O₁₁ + ZnO |

Molten Salt Synthesis

The molten salt method utilizes alkali nitrates (e.g., NaNO₃-KNO₃ eutectic) as a reaction medium to enhance ion mobility and reduce synthesis temperatures. Praseodymium precursors dispersed in the molten flux at 400–500°C yield Pr₆O₁₁ with reduced agglomeration compared to conventional calcination . However, residual salt removal remains a challenge, often requiring post-synthesis washing.

Wet-Chemical Synthesis Approaches

Polyol Process

The polyol method employs high-boiling solvents like diethylene glycol (DEG) to facilitate precursor dissolution and nanoparticle growth. A modified polyol synthesis involves reacting Pr(NO₃)₃ with NaOH in DEG, followed by calcination at 600°C to produce spherical Pr₆O₁₁ nanoparticles (~10 nm) with a face-centered cubic structure . This method offers excellent dispersibility in aqueous media, making it suitable for catalytic coatings.

Citrate Sol-Gel Method

Citrate sol-gel synthesis leverages citric acid as a chelating agent to homogenize metal ions in solution. Thermal decomposition of the resulting gel at 700°C eliminates organic residues and yields phase-pure Pr₆O₁₁ with a mesoporous structure . Key advantages include stoichiometric control and scalability, though excessive calcination (>900°C) induces particle coalescence.

Pechini Method

The Pechini process combines metal nitrates with citric acid and ethylene glycol to form a polymeric resin, which is calcined to produce nanocrystalline Pr₆O₁₁. Optimization studies reveal that a citric acid-to-metal ratio (Cₘ) of 3 and calcination at 1073°C yield phase-pure nanoparticles with minimal agglomeration . This method is particularly effective for doping Pr₆O₁₁ with gadolinium or potassium for specialized applications .

Advanced Synthesis Techniques

Modified Citrate Gel Coating

A hybrid approach developed for ZnO varistors involves coating PrCO₃OH intermediates with citrate gels, followed by high-temperature sintering (1200°C). This method ensures uniform Pr₆O₁₁ distribution within composite matrices, enhancing electrical properties for low-voltage applications .

Influence of Calcination Parameters

Calcination temperature critically determines Pr₆O₁₁ phase stability and morphology:

-

600°C: Mixed phases (Pr₂CO₅, Pr₄O₇, Pr₆O₁₁) coexist, as detected by XRD .

-

700°C: Phase-pure Pr₆O₁₁ forms, with crystallite sizes of 25–30 nm .

-

900°C: Enhanced crystallinity but significant particle growth (>100 nm) .

Thermogravimetric analysis (TGA) corroborates that Pr(OH)₃ decomposition completes by 600°C, while differential scanning calorimetry (DSC) reveals an endothermic peak at 765°C corresponding to cubic phase crystallization .

Characterization of Pr₆O₁₁ Nanoparticles

-

XRD: Confirms cubic fluorite structure (space group Fm3m) with lattice parameters ~5.47 Å .

-

SEM/TEM: Reveals spherical or agglomerated morphologies, depending on synthesis route .

-

BET Surface Area: Ranges from 8.75 m²/g (polyol-derived) to <2 m²/g (high-temperature calcination) .

Comparative Analysis of Synthesis Methods

Table 2: Method Comparison for Pr₆O₁₁ Synthesis

| Method | Advantages | Limitations | Typical Particle Size (nm) |

|---|---|---|---|

| Calcination | Scalable, low cost | Broad size distribution, agglomeration | 10–1000 |

| Polyol Process | Uniform nanoparticles, dispersible | Requires toxic solvents | 10–50 |

| Citrate Sol-Gel | High purity, mesoporosity | Long processing times | 20–100 |

| Pechini Method | Dopant compatibility, homogeneity | Complex precursor preparation | 15–60 |

Properties

IUPAC Name |

oxygen(2-);praseodymium(3+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/11O.6Pr/q11*-2;6*+3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPZIIFVSYNLWNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[Pr+3].[Pr+3].[Pr+3].[Pr+3].[Pr+3].[Pr+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

O11Pr6-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1021.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Other Solid | |

| Record name | Praseodymium oxide (Pr6O11) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

12037-29-5 | |

| Record name | Praseodymium oxide (Pr6O11) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012037295 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Praseodymium oxide (Pr6O11) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.